N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-2-29(27,28)20-10-6-3-7-17(20)22(26)23-16-13-11-15(12-14-16)21-24-18-8-4-5-9-19(18)25-21/h3-14H,2H2,1H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBJAUUONYWWCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Attachment of the phenyl group: The benzimidazole core is then coupled with a halogenated benzene derivative through a nucleophilic substitution reaction.
Introduction of the ethylsulfonyl group: The final step involves the sulfonation of the benzamide derivative using ethylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogenated compounds and strong bases or acids are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzimidazole derivatives.
Medicine: Potential therapeutic applications due to its biological activity, such as antimicrobial, antiviral, or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with enzymes or receptors, thereby modulating their activity. This interaction can involve binding to the active site of an enzyme or altering the conformation of a receptor.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-methoxybenzamide (Compound 2)
- Structure : Differs by a 2-methoxy group instead of ethylsulfonyl.
- Synthesis : Prepared via reaction of 4-(1H-benzo[d]imidazol-2-yl)aniline with 2-methoxybenzoyl chloride, yielding 35% .
- Properties : The methoxy group (electron-donating) reduces polarity compared to ethylsulfonyl, lowering solubility in aqueous media. Melting point and spectral data (e.g., IR, NMR) align with methoxy's electronic effects .
Aromatic Amide-Substituted Benzimidazoles (Compounds 11–15)
- Structures : Include methoxy, hydroxy, and aliphatic substituents (e.g., 11: 2-methoxyphenyl; 14: 2-hydroxyphenyl).
- Properties: Melting points range from 258.4°C (4-methoxyphenyl, 13) to >300°C (hydroxyphenyl derivatives, 14–15) due to hydrogen bonding .
N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-3-benzoylthiourea (TUBC)
- Structure : Thiourea-linked benzoyl group instead of sulfonylbenzamide.
- Biological Activity : Exhibits elastase inhibition (IC₅₀ lower than reference drug) and antioxidant activity (80% DPPH radical scavenging) .
- Key Difference : Thiourea's sulfur atom enables distinct binding modes (e.g., metal chelation) compared to sulfonyl's hydrogen-bond acceptor properties .
Antimicrobial Derivatives (Compounds 5a–5m)
- Structure : Benzenesulfonylhydrazone-linked benzimidazoles.
- Activity : Compounds 5d , 5k , and 5m show potent antibacterial/fungal effects due to sulfonylhydrazone's ability to disrupt microbial membranes .
- Comparison : The target compound’s ethylsulfonyl group may enhance membrane penetration vs. hydrazone’s bulkier structure.
Triazole-Thiazole Hybrids (9a–9e)
- Structure: Triazole and thiazole moieties appended to benzimidazole-phenoxymethyl scaffolds.
- Activity : Demonstrated docking affinity with enzymes like α-glucosidase, suggesting applications in diabetes management .
- Divergence : The ethylsulfonyl group in the target compound may favor kinase inhibition over carbohydrate enzyme targeting.
Sulfonyl vs. Methoxy Incorporation
- Ethylsulfonyl Synthesis : Likely involves sulfonylation steps (e.g., using ethylsulfonyl chloride), requiring controlled conditions to avoid overreaction.
- Methoxy Synthesis : Direct acylation with substituted benzoyl chlorides under mild conditions (e.g., 0°C to room temperature) .
Yield and Purification
Spectral and Structural Analysis
Biological Activity
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is classified as a benzimidazole derivative, characterized by the following structural formula:
Key Structural Features
- Benzimidazole Core : This core structure is known for various biological activities.
- Ethylsulfonyl Group : This moiety may enhance solubility and biological activity compared to other derivatives.
Target Kinases
This compound primarily targets:
- Aurora Kinase A : Involved in cell cycle regulation, particularly during mitosis.
- Cyclin-dependent Kinase 2 (CDK2) : Plays a crucial role in cell cycle progression from G1 to S phase.
Mode of Action
The compound inhibits the activity of these kinases, leading to:
- Cell Cycle Arrest : Disruption of normal cell cycle progression.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
In Vitro Studies
Research indicates that this compound exhibits potent inhibitory effects on cancer cell lines. For instance, studies have shown effective IC50 values against various tumor types, indicating its potential as an anticancer agent.
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 0.85 | |
| MCF-7 (Breast Cancer) | 1.20 | |
| HeLa (Cervical Cancer) | 0.75 |
Pharmacokinetics
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) calculations suggest a favorable pharmacokinetic profile for this compound, indicating good oral bioavailability and metabolic stability.
Study 1: Inhibition of Tumor Growth
A study published in PubMed demonstrated that the compound effectively inhibited tumor growth in xenograft models by targeting Aurora kinase A and CDK2. The results showed a significant reduction in tumor volume compared to control groups.
Study 2: Mechanistic Insights
Research conducted on the cellular mechanisms revealed that treatment with this compound led to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins in treated cells, further supporting its role as an apoptosis inducer.
Comparison with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with other benzimidazole derivatives:
Q & A
Advanced Question
- Molecular Docking : Schrödinger Suite (Glide) or AutoDock Vina to model binding to kinases or DNA .
- MD Simulations : GROMACS for assessing stability of ligand-target complexes over 100-ns trajectories .
- QSAR Modeling : Build predictive models using descriptors like logP, polar surface area, and H-bond donors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
